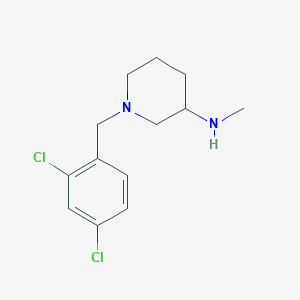
1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 2,4-dichlorobenzyl group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzyl chloride and N-methylpiperidine.
Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with N-methylpiperidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any oxidized forms back to the original amine.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl position, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Regeneration of the original amine from oxidized forms.
Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)piperazine: Similar structure but lacks the N-methyl group.
2,4-Dichlorobenzyl alcohol: Lacks the piperidine ring and N-methyl group.
Uniqueness
1-(2,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is unique due to the combination of the 2,4-dichlorobenzyl group and the N-methylpiperidine moiety. This structural combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H18Cl2N2 |
|---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-12-3-2-6-17(9-12)8-10-4-5-11(14)7-13(10)15/h4-5,7,12,16H,2-3,6,8-9H2,1H3 |
InChI Key |
MYTKOBWPJLRDQX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)

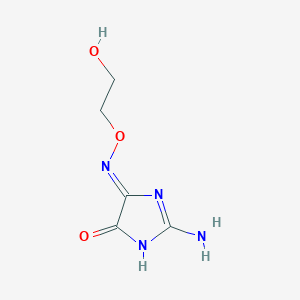
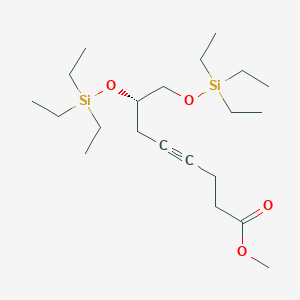


![Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)

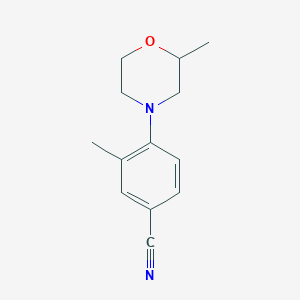
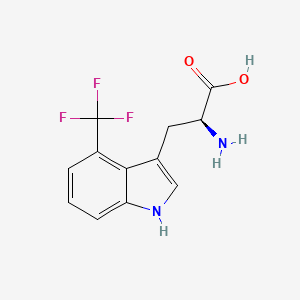
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
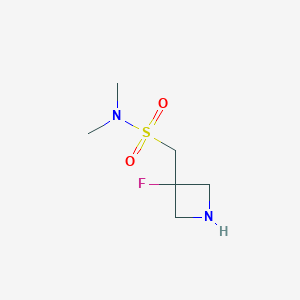
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)

